8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid
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Overview
Description
8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-8-trifluoromethylquinoline
- 4-Amino-2-methyl-8-(trifluoromethyl)quinoline
Uniqueness: 8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
Molecular Formula |
C11H5BrF3NO2 |
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Molecular Weight |
320.06 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO2/c12-7-3-1-2-5-6(10(17)18)4-8(11(13,14)15)16-9(5)7/h1-4H,(H,17,18) |
InChI Key |
VUXUONCTCKESBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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